molecular formula C9H9FO2 B1516511 4-Fluoro-3-methoxy-5-methylbenzaldehyde

4-Fluoro-3-methoxy-5-methylbenzaldehyde

Cat. No.: B1516511
M. Wt: 168.16 g/mol
InChI Key: WDUHZMYJYYOFGF-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-5-methylbenzaldehyde is a fluorinated aromatic aldehyde derivative with a methoxy group at position 3, a fluorine atom at position 4, and a methyl group at position 4. This compound is structurally characterized by its trifunctional substitution pattern, which influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

4-fluoro-3-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H9FO2/c1-6-3-7(5-11)4-8(12-2)9(6)10/h3-5H,1-2H3

InChI Key

WDUHZMYJYYOFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the electronic and steric profiles of benzaldehyde derivatives. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties
4-Fluoro-3-methoxy-5-methylbenzaldehyde 3-OCH₃, 4-F, 5-CH₃ C₉H₉FO₂ Enhanced lipophilicity (due to methyl group); electron-withdrawing (F) and donating (OCH₃) effects balance reactivity.
4-Fluoro-3-methoxybenzaldehyde 3-OCH₃, 4-F C₈H₇FO₂ Lower lipophilicity (no methyl group); stronger electron-withdrawing effect from F may increase aldehyde reactivity.
4-Butoxy-3-chloro-5-methoxybenzaldehyde 3-Cl, 4-O(CH₂)₃CH₃, 5-OCH₃ C₁₂H₁₅ClO₃ Bulky butoxy group increases steric hindrance; Cl is strongly electron-withdrawing, reducing aldehyde reactivity.
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH₃ C₈H₇FO₂ Ortho-F substitution creates steric strain; para-OCH₃ donates electrons, stabilizing the aromatic ring.

Key Observations :

  • Lipophilicity: The methyl group in this compound enhances its hydrophobicity compared to non-methylated analogs like 4-Fluoro-3-methoxybenzaldehyde.
  • Reactivity : Chlorine (in 4-Butoxy-3-chloro-5-methoxybenzaldehyde) and fluorine (in other analogs) exhibit electron-withdrawing effects, but fluorine’s smaller size allows for less steric interference.
  • Steric Effects : Bulky substituents (e.g., butoxy in ) reduce accessibility to the aldehyde group, whereas methyl groups (as in the target compound) provide moderate steric shielding.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-fluoro-3-methoxy-5-methylbenzaldehyde generally follows a multi-step approach:

  • Introduction of methoxy and methyl substituents on a fluorinated benzene ring.
  • Selective formylation to introduce the aldehyde group.
  • Use of halogenated intermediates to facilitate nucleophilic substitution or metalation reactions.

Preparation via Nucleophilic Aromatic Substitution and Grignard Formylation

A highly efficient and documented method involves the following steps, adapted from a closely related compound preparation (3-methoxy-4-fluorobenzaldehyde), which can be modified to include the 5-methyl substituent:

Step 1: Formation of Methoxy-Substituted Intermediate

  • Starting from 3,4-difluorobromobenzene, react with sodium methoxide in methanol solvent.
  • This nucleophilic aromatic substitution replaces one fluorine atom with a methoxy group.
  • Reaction conditions: 50–65 °C for 2–6 hours.
  • Molar ratios: 1 mol 3,4-difluorobromobenzene to 1.0–1.5 mol sodium methoxide.
  • Result: Formation of 3-methoxy-4-fluorobromobenzene intermediate with yields around 78–82%.

Step 2: Formation of Grignard Reagent and Formylation

  • The methoxy-substituted bromobenzene is reacted with magnesium to form the Grignard reagent.
  • The Grignard reagent is then treated with N,N-dimethylformamide (DMF) at 0–10 °C for 1–2 hours.
  • This step introduces the aldehyde group via electrophilic formylation.
  • Reaction solvents: tetrahydrofuran, diethyl ether, or methyl tetrahydrofuran.
  • Molar ratios: 1:1.0–1.2 for intermediate to magnesium and DMF.
  • Result: 3-methoxy-4-fluorobenzaldehyde with purity >97% and high yield.

This method is adaptable to include a methyl substituent at the 5-position by selecting appropriately substituted starting materials or performing methylation before or after the formylation step.

Alternative Approach: Halogenated Benzaldehyde Intermediates and Copper-Catalyzed Reactions

Another approach involves the preparation of halogenated benzaldehyde acetals followed by catalytic substitution:

  • Starting from 3-bromo-4-fluoro-benzaldehyde acetals, copper-catalyzed reactions with phenolates or methoxides can be performed.
  • Reaction conditions: 100–200 °C (preferably 130–170 °C), often under normal pressure.
  • Catalysts: Copper salts with auxiliaries such as alkali metal halides or carbonates.
  • The reaction mixture is typically heated in a diluent with dehydrating agents to facilitate substitution.
  • After reaction completion, the mixture is diluted, filtered, and solvents are removed under reduced pressure to isolate the aldehyde.
  • This method can be used to prepare 4-fluoro-3-phenoxybenzaldehyde analogs, which can be modified to methoxy derivatives by appropriate choice of nucleophiles.

Process Parameters and Yields

Step Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Methoxy substitution Sodium methoxide, nucleophilic aromatic substitution Methanol 50–65 2–6 78–82 Molar ratio 1:1.0–1.5 (substrate:NaOMe)
Grignard reagent formation Magnesium metal THF, diethyl ether, or MeTHF 40–65 2–6 Molar ratio 1:1.0–1.2 (substrate:Mg)
Formylation with DMF Electrophilic formylation Same as above 0–10 1–2 High purity (>97%) achieved
Copper-catalyzed substitution Copper catalyst, alkali metal halides/carbonates Diluent (e.g., toluene) 130–170 Variable Used for halogenated benzaldehyde acetals

Notes on Selectivity and Purification

  • The nucleophilic aromatic substitution is highly regioselective due to the activating effect of fluorine atoms.
  • The Grignard formylation step requires strictly anhydrous conditions to avoid quenching the organometallic reagent.
  • Purification typically involves extraction, drying, and vacuum distillation to isolate the aldehyde in high purity.
  • Analytical techniques such as HPLC, NMR, and GC confirm the structure and purity of the product.

Summary of Key Research Findings

  • The two-step method involving nucleophilic substitution followed by Grignard formylation is the most efficient and scalable route to this compound analogs.
  • Copper-catalyzed substitution of halogenated benzaldehyde acetals offers an alternative but requires higher temperatures and catalysts.
  • Reaction parameters such as temperature, molar ratios, and solvent choice critically affect yield and purity.
  • The presence of methyl substituents can be introduced by starting from appropriately substituted halogenated precursors or via methylation reactions post-formylation.

This comprehensive analysis synthesizes data from patent literature and peer-reviewed sources to provide a professional and authoritative overview of the preparation methods for this compound.

Q & A

Basic Research Questions

Q. How do the substituent positions in 4-Fluoro-3-methoxy-5-methylbenzaldehyde influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The reactivity in NAS depends on electron-withdrawing/donating effects and steric hindrance. The fluoro group at position 4 is electron-withdrawing, activating the ring for substitution, while the methoxy group at position 3 is electron-donating, directing electrophiles to specific positions. The methyl group at position 5 introduces steric hindrance, potentially slowing meta-substitution. Comparative studies with analogs (e.g., 4-Methoxy-5-fluoro-2-methylbenzaldehyde) show that substituent positioning alters reaction rates and regioselectivity . To optimize NAS, use computational tools (e.g., DFT calculations) to map electron density and steric maps.

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm substituent positions via coupling patterns (e.g., splitting from fluorine in 19F^{19}\text{F}-1H^{1}\text{H} coupling).
  • FT-IR : Identify carbonyl stretching (~1700 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ = 182.06 g/mol) and fragmentation patterns.
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm. Cross-reference with analogs (e.g., 5-Fluoro-2-hydroxybenzaldehyde) for validation .

Q. How does the methyl group at position 5 affect the compound’s solubility and crystallization behavior?

  • Methodological Answer : The methyl group increases hydrophobicity, reducing aqueous solubility. For crystallization trials, use mixed solvents (e.g., ethanol/water) to balance polarity. X-ray crystallography of structurally similar compounds (e.g., 4-Chloro-3-fluorobenzaldehyde) reveals that bulky substituents like methyl can disrupt crystal packing, leading to polymorphic variations .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems).

Dose-Response Analysis : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

Metabolite Profiling : Use LC-MS to detect degradation products (e.g., oxidation of aldehyde to carboxylic acid).

Structural Analog Comparison : Compare with 4-(Difluoromethoxy)-3-fluorobenzaldehyde, which shows enhanced solubility due to hydroxy groups, highlighting substituent-dependent bioactivity .

Statistical Validation : Apply ANOVA to assess inter-lab variability in biological replicates .

Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to predict binding poses. The aldehyde group may form hydrogen bonds with active-site residues.
  • MD Simulations : Simulate binding stability over 100 ns to assess interactions with hydrophobic pockets (e.g., methyl group at position 5).
  • QSAR Models : Train models using datasets from PubChem BioAssay (e.g., AID 1259371) to correlate substituent effects with metabolic stability .

Q. What synthetic routes optimize yield for this compound while minimizing byproducts?

  • Methodological Answer :

  • Friedel-Crafts Acylation : Start with 3-methoxy-5-methylphenol, protect the hydroxy group, introduce fluorine via Balz-Schiemann reaction, and oxidize to aldehyde.
  • Byproduct Mitigation : Use low-temperature conditions (-20°C) during diazotization to prevent diazonium salt decomposition. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).
  • Yield Improvement : Replace traditional oxidants (e.g., CrO3_3) with TEMPO/NaClO for greener aldehyde formation (85% yield reported for 2-Fluoro-4-methoxybenzaldehyde) .

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